3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Description
3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a methoxycarbonylamino (-NHCO₂CH₃) group at position 3. This compound combines the electron-withdrawing effects of the trifluoromethyl group with the steric and electronic properties of the methoxycarbonylamino substituent, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis typically involves coupling reactions or functional group transformations, as seen in analogs like 3-(methoxycarbonyl)-5-[methyl(methylsulfonyl)amino]benzoic acid .
Properties
IUPAC Name |
3-(methoxycarbonylamino)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(17)14-7-3-5(8(15)16)2-6(4-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHYKBNSTLVIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid generally follows these key stages:
- Starting from 3-(methoxycarbonyl)-5-nitrobenzoic acid or related nitro derivatives.
- Catalytic hydrogenation to reduce the nitro group to an amino group.
- Optional protection or derivatization steps depending on the target compound.
- Purification and isolation of the amino acid derivative.
Catalytic Hydrogenation of 3-(Methoxycarbonyl)-5-nitrobenzoic Acid
This is the most common and efficient route to produce 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid, where the nitro group is selectively reduced to an amino group.
| Catalyst Type | Solvent(s) | Pressure (psi) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Palladium hydroxide (20% Pd(OH)2) | Methanol | 50 | Ambient | 5 | 92 | Hydrogenation on Parr shaker; product isolated as off-white solid; MS confirms product |
| Palladium on carbon (10% Pd/C) | Methanol | 50 | Ambient | 3 | 82 | Standard hydrogenation; filtered and concentrated; confirmed by NMR and HPLC |
| Palladium on carbon (5% Pd/C) | Methanol | 50 | 20 | 2.5 | 71 | Larger scale; filtered catalyst; product isolated by evaporation |
| Palladium on carbon (10% Pd/C) | Tetrahydrofuran (THF) | 45 | Ambient | 16 | Not specified | Followed by acid treatment; solid product collected by filtration |
These hydrogenation reactions are typically performed under a hydrogen atmosphere in methanol or methanol/THF mixtures. The pressure is maintained around 45–50 psi, and reaction times range from 2.5 to 16 hours depending on catalyst loading and scale. The product purity is confirmed by NMR, MS, and HPLC analyses.
Post-Hydrogenation Processing
After catalytic reduction, the amino acid product may be isolated by filtration, concentration, and washing with suitable solvents such as ethyl acetate. In some protocols, acidification with hydrogen chloride in diethyl ether is used to precipitate the product, enhancing purity and facilitating isolation.
Alternative Preparation via Diazonium Salt and Bromination
An alternative step involves conversion of the amino group to a bromo derivative using diazotization and copper(II) bromide in acetonitrile at low temperatures (0–20 °C). This method is useful for further functionalization or derivatization of the amino acid intermediate.
| Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Copper(II) bromide, n-Butyl nitrite | Acetonitrile | 0 to room temp | 3.5 | 97 | Bromination of amino acid derivative; high yield |
This step is typically performed by slow addition of the amino acid to a mixture of copper(II) bromide and n-butyl nitrite in acetonitrile, followed by stirring at room temperature.
The trifluoromethyl-substituted benzoic acid core is often synthesized separately before amino group introduction. One efficient method involves the formation of Grignard reagents from 3,5-bis(trifluoromethyl)bromobenzene followed by carboxylation with carbon dioxide:
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Grignard formation | 3,5-bis(trifluoromethyl)bromobenzene + Mg | Tetrahydrofuran (THF) | <0 | Formation of Grignard reagent in THF; low temperature to control reactivity |
| Carboxylation | Addition of CO2 gas | THF | <0 | CO2 reacts with Grignard reagent to form carboxylate intermediate |
| Acidification | Treatment with strong acid (e.g., HCl) | THF | Ambient | Yields 3,5-bis(trifluoromethyl)benzoic acid; intermediate for further functionalization |
This process is scalable, cost-effective, and uses readily available reagents, making it suitable for large-scale manufacture of trifluoromethylated benzoic acid derivatives.
Summary Table of Key Preparation Steps for 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic Acid
| Step No. | Reaction Type | Starting Material | Catalyst/Reagents | Solvent(s) | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Nitro reduction | 3-(methoxycarbonyl)-5-nitrobenzoic acid | Pd(OH)2 or Pd/C + H2 | Methanol, THF | 45–50 psi H2, RT, 2.5–16 h | 71–92 | High selectivity; multiple catalyst options |
| 2 | Diazotization & bromination | 3-amino-5-(methoxycarbonyl)benzoic acid | Cu(II) bromide, n-butyl nitrite | Acetonitrile | 0–20 °C, 3.5 h | 97 | For further functionalization |
| 3 | Carboxylation of Grignard | 3,5-bis(trifluoromethyl)bromobenzene | Mg, CO2, acid | THF | <0 °C for Grignard and CO2 steps | Not specified | Precursor preparation for trifluoromethyl benzoic acid |
Research Findings and Practical Considerations
- The catalytic hydrogenation step is critical and well-optimized, with palladium-based catalysts offering high yields and clean conversion.
- Reaction conditions such as solvent choice (methanol, THF), hydrogen pressure, and reaction time significantly influence yield and purity.
- The bromination via diazonium salt intermediates provides a versatile handle for further chemical modifications.
- The Grignard carboxylation route to trifluoromethylated benzoic acid intermediates is efficient and amenable to scale-up, important for industrial applications.
- Purification typically involves filtration, solvent washes, and sometimes acid-base treatments to isolate the pure amino acid derivative.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are routinely used to confirm product identity and purity.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, while the methoxycarbonyl amino group may influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNO. Its structure includes a trifluoromethyl group at the 5-position and a methoxycarbonylamino group at the 3-position of the benzoic acid ring. These functional groups are responsible for its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 221.16 g/mol |
| Melting Point | 141-143 °C |
| Boiling Point | 290.7 °C |
| Density | 1.38 g/cm³ |
The biological activity of 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid can be attributed to its ability to interact with various biological targets:
- Buffering Agent : This compound acts as an organic buffering agent within a pH range of 6 to 8.5, crucial for maintaining cellular functions during experiments involving cell cultures.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Potential Anticancer Activity : There is emerging evidence indicating that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Case Studies and Research Findings
- Cell Culture Studies : In vitro studies have demonstrated that 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid can enhance cell viability in certain cancer cell lines when used as a part of culture media, indicating its potential role in cancer therapy.
- In Vivo Efficacy : A study focusing on diabetic retinopathy models showed that compounds related to this benzoic acid derivative could significantly reduce retinal vascular leakage, suggesting therapeutic potential for eye diseases associated with diabetes .
- Comparative Analysis : When compared to structurally similar compounds like 3-Amino-5-(trifluoromethyl)benzoic acid and 2-Bromo-5-(trifluoromethyl)benzoic acid, it was noted that the unique methoxycarbonyl group enhances its biological activity profile, particularly in terms of solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid?
- The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid backbone. For example:
- Step 1 : Bromination of a precursor like 4-amino-5-(trifluoromethyl)benzoic acid under controlled conditions to introduce substituents .
- Step 2 : Methoxycarbonylation via coupling reactions (e.g., using Pd catalysts for carbonylation) to introduce the methoxycarbonylamino group .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Key challenges include regioselectivity in substitution and minimizing side reactions from the trifluoromethyl group’s electron-withdrawing effects.
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and purity. For instance, the trifluoromethyl group () appears as a singlet in F NMR .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between the benzene ring and substituents, critical for understanding reactivity .
Q. What are the recommended storage conditions to ensure stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the methoxycarbonyl group or oxidation of the trifluoromethyl moiety .
- Avoid exposure to moisture or strong bases, which may degrade the carboxylic acid group .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in methoxycarbonylation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while flow reactors reduce side-product formation .
- Temperature Control : Lower temperatures (−20°C to 0°C) stabilize reactive intermediates during bromination .
Q. What strategies address contradictory data in enzyme inhibition studies involving this compound?
- Purity Validation : Re-analyze batches via HPLC to rule out impurities affecting bioactivity .
- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing −CF with −Cl) to isolate substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking Simulations : Map interactions between the compound’s carboxyl group and enzyme active sites (e.g., cyclooxygenase-2) to predict inhibitory potency .
- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants for −CF) with antimicrobial activity .
- MD Simulations : Model stability of protein-ligand complexes under physiological conditions to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Management : Optimize reaction stoichiometry to minimize trifluoromethyl-related side products .
- Continuous Flow Systems : Improve scalability and reproducibility compared to batch reactors .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <50 ppm DMF) .
Methodological Considerations
Q. How to differentiate biological activity stemming from the trifluoromethyl vs. methoxycarbonyl groups?
- Proteomic Profiling : Use competitive binding assays with truncated analogues (e.g., −CF-only or −NHCOMe-only derivatives) .
- Metabolomic Analysis : Track cellular uptake and metabolic stability via LC-MS to identify substituent-dependent degradation pathways .
Q. What analytical techniques resolve crystallographic ambiguities in polymorph screening?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
